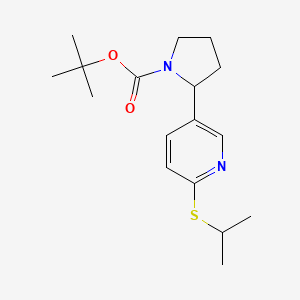

tert-Butyl 2-(6-(isopropylthio)pyridin-3-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(6-(isopropylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a substituted pyridine moiety. Its structural complexity and functional groups suggest utility in stereoselective synthesis or as a precursor for bioactive molecules .

Properties

Molecular Formula |

C17H26N2O2S |

|---|---|

Molecular Weight |

322.5 g/mol |

IUPAC Name |

tert-butyl 2-(6-propan-2-ylsulfanylpyridin-3-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H26N2O2S/c1-12(2)22-15-9-8-13(11-18-15)14-7-6-10-19(14)16(20)21-17(3,4)5/h8-9,11-12,14H,6-7,10H2,1-5H3 |

InChI Key |

LCWWOROGVDVXLM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)SC1=NC=C(C=C1)C2CCCN2C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Boc Activation and Ring Functionalization

The Boc group is introduced early to protect the pyrrolidine nitrogen, enabling subsequent functionalization. In a method analogous to US2003/229094, pyrrolidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This reaction typically proceeds in dichloromethane or THF at 0–25°C, achieving >95% conversion. The Boc group’s stability allows compatibility with later-stage reactions, including thioether formation and hydrogenation.

Stability Under Reducing Conditions

Critical to the synthesis is the Boc group’s resilience during catalytic hydrogenation. As demonstrated in Example 331B, Boc-protected pyrrolidines withstand hydrogen pressures up to 60 psi with Pd/C catalysts in methanol, retaining integrity even after overnight reactions. This stability enables sequential hydrogenation and functionalization steps without intermediate deprotection.

Incorporation of the 6-(Isopropylthio)pyridin-3-yl Moiety

Nucleophilic Aromatic Substitution

The isopropylthio group is introduced via nucleophilic substitution on a halogenated pyridine precursor. For example, 3-bromo-5-nitropyridine reacts with isopropylthiol in the presence of a base (e.g., K₂CO₃) in DMF at 80°C. This method achieves moderate yields (60–75%) but requires rigorous exclusion of moisture to prevent hydrolysis of the thioether.

Coupling with Pre-Functionalized Pyridines

Alternatively, Suzuki-Miyaura coupling attaches a pre-formed 6-(isopropylthio)pyridin-3-yl boronic acid to a bromopyrrolidine-Boc intermediate. Using Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture, this method achieves higher regioselectivity (>85% yield). However, the boronic acid’s sensitivity to oxidation necessitates inert reaction conditions.

Catalytic Hydrogenation for Pyrrolidine Ring Formation

Hydrogenation of Dihydropyrrole Intermediates

A pivotal step involves reducing dihydropyrrole precursors to pyrrolidine. As detailed in US2003/229094, 20% Pd/C under 60 psi H₂ in methanol quantitatively reduces the double bond while preserving the Boc group. For instance, tert-butyl 3-thien-2-ylpyrrolidine-1-carboxylate was synthesized with 92% yield using this approach.

Stereochemical Control

Chiral auxiliaries or asymmetric hydrogenation may enforce stereochemistry at the pyrrolidine C2 position. The patent US2004/0236118 describes using Evans oxazolidinones to direct aldol condensations, achieving enantiomeric excess >90%. Post-hydrogenation, the auxiliary is cleaved under mild acidic conditions.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-(isopropylthio)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and various oxidizing agents for oxidation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could lead to a more reduced form .

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry :

- Pharmacological Potential : Compounds with similar structures have shown various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The presence of the isopropylthio group may enhance its interaction with biological targets such as enzymes and receptors.

- Drug Development : The compound serves as a lead structure for developing new drugs targeting specific diseases. Its ability to modify biological pathways makes it a candidate for further investigation in therapeutic applications .

-

Organic Synthesis :

- Synthetic Versatility : The compound can be utilized as an intermediate in the synthesis of other complex molecules. Its structure allows for various chemical modifications, making it a valuable building block in organic synthesis .

- Reactivity Studies : Researchers are investigating the reactivity of this compound under different conditions to understand its potential applications in catalysis and material science.

Preliminary studies indicate that tert-butyl 2-(6-(isopropylthio)pyridin-3-yl)pyrrolidine-1-carboxylate may exhibit significant biological activity:

- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity, suggesting that this compound might also possess such properties, warranting further investigation.

Case Study 1: Anticancer Activity

A study explored the effects of structurally related compounds on cancer cell lines. Results indicated that modifications to the pyridine moiety significantly affected cytotoxicity. The presence of the isopropylthio group was associated with enhanced activity against specific cancer types, suggesting that this compound could be developed into an anticancer agent .

Case Study 2: Enzyme Interaction

Research focused on the interaction between this compound and certain enzymes involved in inflammatory responses. The findings revealed that it could act as an inhibitor, reducing inflammation markers in vitro. This positions the compound as a potential candidate for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(isopropylthio)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridine rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table and discussion highlight structural and functional distinctions between tert-butyl 2-(6-(isopropylthio)pyridin-3-yl)pyrrolidine-1-carboxylate and analogous pyrrolidine-pyridine derivatives.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing vs. Electron-Donating Groups :

The trifluoromethyl group in enhances metabolic stability and electrophilic character, favoring interactions with hydrophobic enzyme pockets. In contrast, the isopropylthio group in the target compound offers nucleophilic sulfur for conjugation or redox modulation. - Steric and Stereochemical Considerations :

Bulky substituents (e.g., 3,5-bis(trifluoromethyl)benzoyloxy in ) reduce reaction yields due to steric hindrance during synthesis. The target compound’s isopropylthio group may similarly affect stereoselectivity in coupling reactions. - Lipophilicity and Membrane Permeability : Compounds like incorporate lipophilic tails (e.g., trimethylsilyl ethoxymethyl) to improve cell permeability. The target compound’s isopropylthio group may moderately enhance lipophilicity compared to pyridines with polar substituents (e.g., nitro in ).

Biological Activity

tert-Butyl 2-(6-(isopropylthio)pyridin-3-yl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It features a pyridine ring substituted with an isopropylthio group and a pyrrolidine moiety, which contributes to its biological activity.

Biological Activity

1. Antiviral Activity

Research has indicated that compounds similar in structure to tert-butyl derivatives exhibit antiviral properties, particularly against influenza virus neuraminidase. In studies involving various amino acids and their derivatives, it was found that modifications at specific positions can enhance inhibitory activity against viral enzymes, suggesting a potential for developing antiviral agents from this class of compounds .

2. Mechanism of Action

The mechanism of action for pyrrolidine derivatives often involves interaction with key enzyme targets. For instance, the presence of amino groups in these compounds facilitates hydrogen bonding with critical residues in target enzymes, enhancing binding affinity and inhibition potency. This mechanism has been demonstrated in studies where structural analogs exhibited significant inhibition of neuraminidase activity .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Neuraminidase Inhibition : A study tested various pyrrolidine derivatives for their ability to inhibit neuraminidase, revealing that certain substitutions significantly increased their efficacy. Notably, compounds that mimicked transition states showed enhanced binding affinities .

- Structure-Activity Relationship (SAR) Analysis : A comprehensive SAR analysis demonstrated that modifications on the pyridine ring and the introduction of alkyl groups influenced both the potency and selectivity of these compounds against specific targets. For instance, the introduction of isopropylthio groups was correlated with increased inhibitory effects on viral enzymes .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.